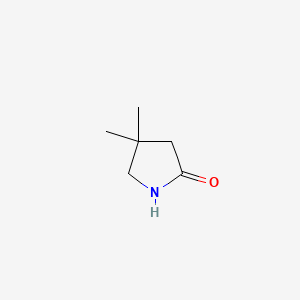
4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-carbonitril
Übersicht
Beschreibung
4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carbonitrile is a useful research compound. Its molecular formula is C13H15NO2 and its molecular weight is 217.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthese von p-Aminobenzoesäurediamiden
Diese Verbindung wurde bei der Synthese von p-Aminobenzoesäurediamiden verwendet . Die Reaktion von 4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-carbonsäurechlorid mit Anästhetikum, gefolgt von Hydrolyse des gebildeten Esters, ergab 4-[4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-carbonylamino]benzoesäure . Das Säurechlorid wurde zur Acylierung verschiedener Amine verwendet, um die entsprechenden Diamide zu ergeben .
Synthese von Dicarbonsäureamiden und -diamiden
Die Verbindung wurde bei der Synthese von Dicarbonsäureamiden und -diamiden verwendet . Die Kondensation verschiedener nichtaromatischer Amine mit Ethyl-N-{[4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}oxamat, das aus [4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl]methanamin und Diethyloxalat hergestellt wurde, ergab die entsprechenden N,N'-disubstituierten Oxamide .
Synthese von N-Aryloxamiden
N-Aryloxamide wurden durch die Reaktion von [4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl]methanamin mit Ethyl-N-aryloxamaten synthetisiert .
Synthese von N,N'-disubstituierten Siccinamiden
Die Kondensation von N-{[4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}bernsteinsäureamid mit primären Aminen ergab N,N'-disubstituierte Siccinamide .
Pharmazeutisches Zwischenprodukt
Obwohl es nicht direkt mit "4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-carbonitril" zusammenhängt, wird sein Strukturanalog "2-(4-Bromphenoxy)tetrahydropyran" als pharmazeutisches Zwischenprodukt verwendet . Dies deutet darauf hin, dass "this compound" möglicherweise ähnliche Anwendungen haben könnte.
Potenzielle Verwendung in den Life Sciences
Die Verbindung ist bei einem Life-Sciences-Unternehmen erhältlich , was darauf hindeutet, dass sie möglicherweise Anwendungen in der Life-Sciences-Forschung hat, obwohl keine spezifischen Anwendungen erwähnt werden.
Eigenschaften
IUPAC Name |
4-(4-methoxyphenyl)oxane-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-15-12-4-2-11(3-5-12)13(10-14)6-8-16-9-7-13/h2-5H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEDAKKUAAMXNOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCOCC2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40359605 | |
| Record name | 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40359605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3648-78-0 | |
| Record name | Tetrahydro-4-(4-methoxyphenyl)-2H-pyran-4-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3648-78-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40359605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4-[(E)-2-Nitroethenyl]phenol](/img/structure/B1298544.png)





